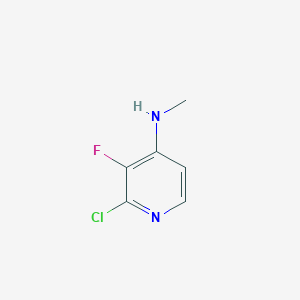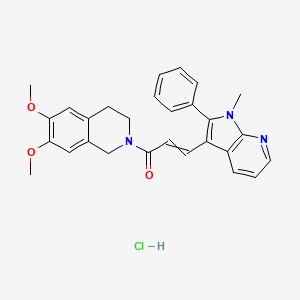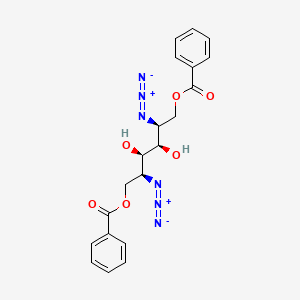
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features azido groups, benzoyloxy groups, and dihydroxy functionalities, making it a versatile molecule in synthetic chemistry and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl chloride in the presence of a base like pyridine to form benzoyloxy groups.
Introduction of Azido Groups: The azido groups are introduced via nucleophilic substitution reactions using sodium azide.
Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azido group introduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups yields amines, while oxidation of hydroxyl groups yields carbonyl compounds.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate involves its functional groups interacting with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The benzoyloxy and dihydroxy groups can interact with various enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5S)-2-[(Benzoyloxy)methyl]-5-cyanotetrahydrofuran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- (2S,3R,4R,5S)-5-(benzoyloxy)-2-methoxy-4-{[(4-methylbenzene)sulfonyl]oxy}oxan-3-yl benzoate
Uniqueness
The uniqueness of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate lies in its combination of azido, benzoyloxy, and dihydroxy groups, which provide a versatile platform for various chemical modifications and applications. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C20H20N6O6 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S)-2,5-diazido-6-benzoyloxy-3,4-dihydroxyhexyl] benzoate |
InChI |
InChI=1S/C20H20N6O6/c21-25-23-15(11-31-19(29)13-7-3-1-4-8-13)17(27)18(28)16(24-26-22)12-32-20(30)14-9-5-2-6-10-14/h1-10,15-18,27-28H,11-12H2/t15-,16-,17+,18+/m0/s1 |
Clave InChI |
YQIZDHJIGSHEHS-WNRNVDISSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=CC=C2)N=[N+]=[N-])O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)N=[N+]=[N-])O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
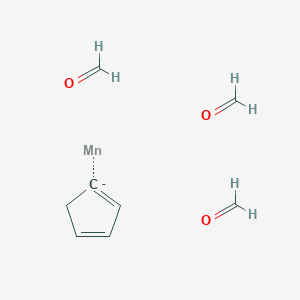
![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)

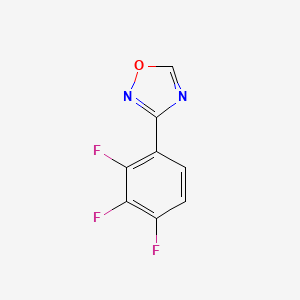


![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)
